molecular formula C18H15FN4O2 B14088128 3-(4-fluorophenyl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

3-(4-fluorophenyl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

Cat. No.: B14088128
M. Wt: 338.3 g/mol
InChI Key: GDCTXZYMMLYRIT-RGVLZGJSSA-N
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Description

3-(4-fluorophenyl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes a fluorophenyl group, a hydroxyphenyl group, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide typically involves a multi-step process. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the fluorophenyl and hydroxyphenyl groups. The final step involves the formation of the carboxamide linkage. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific reactants tailored to each step of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above are carried out under specific conditions, such as controlled temperature, pressure, and pH. Common reagents include oxidizing agents, reducing agents, and nucleophiles, depending on the desired reaction .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the specific conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

3-(4-fluorophenyl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Properties

Molecular Formula

C18H15FN4O2

Molecular Weight

338.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15FN4O2/c1-11(13-3-2-4-15(24)9-13)20-23-18(25)17-10-16(21-22-17)12-5-7-14(19)8-6-12/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-11+

InChI Key

GDCTXZYMMLYRIT-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)/C3=CC(=CC=C3)O

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)C3=CC(=CC=C3)O

Origin of Product

United States

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